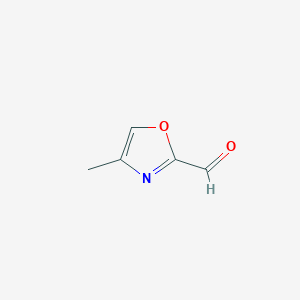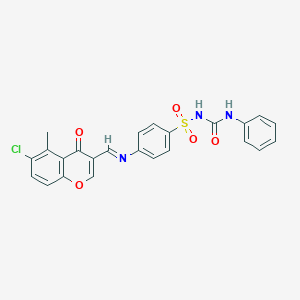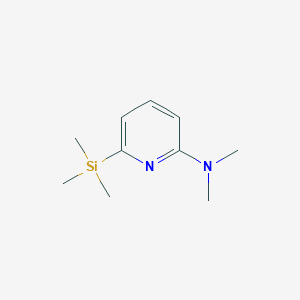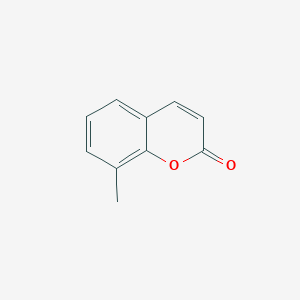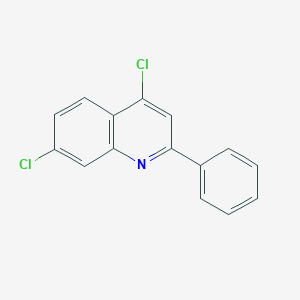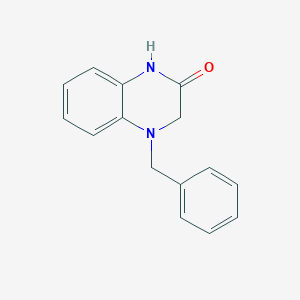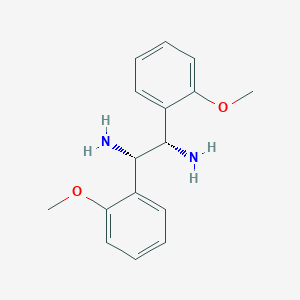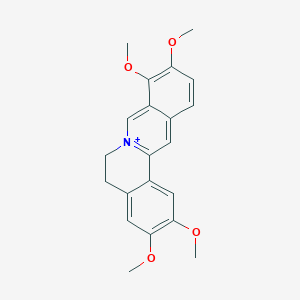
棕榈碱
描述
棕榈碱: 是一种天然的异喹啉生物碱,属于原小檗碱类。 它存在于多种植物中,包括黄檗、黄连和延胡索 。 棕榈碱已被研究用于其潜在的治疗用途,包括治疗黄疸、痢疾、高血压、炎症和肝脏相关疾病 .
科学研究应用
棕榈碱在科学研究中具有广泛的应用:
化学: 用作化学试剂和合成其他化合物的合成原料。
生物学: 研究其对细胞过程和代谢途径的影响。
工业: 用于生产药物和作为天然染料。
作用机制
棕榈碱通过各种分子靶点和途径发挥作用:
神经保护作用: 抑制乙酰胆碱酯酶和丁酰胆碱酯酶的活性,导致大脑中乙酰胆碱水平升高.
抗氧化特性: 阻止自由基形成并降低反应性羰基水平.
抗炎作用: 调节Nrf2/HO-1通路,以减少氧化应激和神经炎症.
生化分析
Biochemical Properties
Palmatine interacts with various enzymes, proteins, and other biomolecules. For instance, it has shown binding energies of −8.2 kcal/mol for PI3K gamma and −9.2 kcal/mol for PI3K alpha . The nature of these interactions is crucial in understanding the role of Palmatine in biochemical reactions.
Cellular Effects
Palmatine has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Palmatine exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of Palmatine change over time in laboratory settings. Studies have identified several in-vivo and in-vitro metabolites of Palmatine . Information on Palmatine’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being explored.
Dosage Effects in Animal Models
The effects of Palmatine vary with different dosages in animal models
Metabolic Pathways
Palmatine is involved in several metabolic pathways. It interacts with various enzymes or cofactors
Transport and Distribution
The transport and distribution of Palmatine within cells and tissues are complex processes that involve various transporters or binding proteins
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件: 棕榈碱可以通过一系列化学反应从小檗碱或其盐中合成。 该过程涉及在受控温度条件(30-70°C)下使用甲酸、乙酸和其他试剂 。该反应通常涉及小檗碱的脱甲基化和氧化以生成棕榈碱。
工业生产方法: 棕榈碱的工业生产通常涉及从植物来源中提取,然后使用色谱技术进行纯化。 例如,棕榈碱可以从刺檗的根中用甲醇提取,并通过填充有硅胶和Sephadex LH-20树脂的柱色谱法纯化 .
化学反应分析
反应类型: 棕榈碱经历各种化学反应,包括:
氧化: 棕榈碱可以被氧化形成不同的代谢产物,如三羟基棕榈碱和二脱甲氧基棕榈碱.
还原: 还原反应可以将棕榈碱转化为其还原形式。
取代: 棕榈碱可以发生取代反应,其中官能团被其他基团取代。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠等还原剂。
取代: 各种试剂,如卤素和酸,用于取代反应。
主要产物: 从这些反应形成的主要产物包括棕榈碱的各种羟基化和脱甲基化衍生物 .
相似化合物的比较
棕榈碱与其他原小檗碱生物碱相似,例如:
小檗碱: 具有相似的药理特性,但在具体的分子靶点和途径方面有所不同。
黄连素: 另一种异喹啉生物碱,具有相似的治疗效果,但化学结构不同。
属性
IUPAC Name |
2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,9-12H,7-8H2,1-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCQEUCGKKTEBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22NO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10605-02-4 (chloride), 131-04-4 (hydroxide), 4880-79-9 (iodide) | |
| Record name | Palmatine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9048065 | |
| Record name | Palmatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3486-67-7 | |
| Record name | Palmatine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3486-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palmatine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palmatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PALMATINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G50C034217 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



